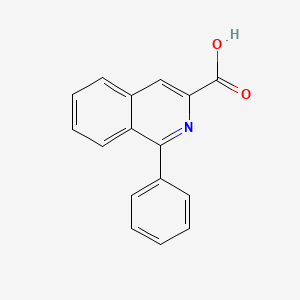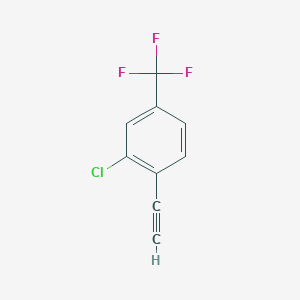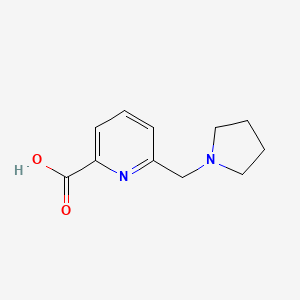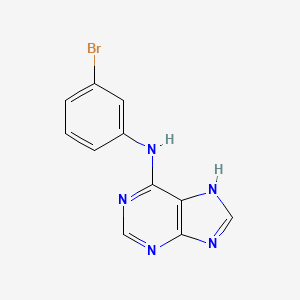
4-(3-Bromophenyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromophenyl)piperidin-4-ol is an organic compound that features a bromine-substituted phenyl ring attached to a piperidinol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)piperidin-4-ol typically involves the following steps:
Formation of Piperidinol: The piperidinol moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(3-Bromophenyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Bromophenyl)-4-piperidinone.
Reduction: Formation of 4-phenyl-4-piperidinol.
Substitution: Formation of 4-(3-substituted phenyl)-4-piperidinol derivatives.
科学的研究の応用
4-(3-Bromophenyl)piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of bromine-substituted phenyl compounds on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Bromophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinol moiety can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)-4-piperidinol: Similar structure but with the bromine atom in the para position.
4-(3-Chlorophenyl)-4-piperidinol: Similar structure but with a chlorine atom instead of bromine.
4-(3-Bromophenyl)-4-piperidinone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
4-(3-Bromophenyl)piperidin-4-ol is unique due to the specific positioning of the bromine atom and the presence of the piperidinol moiety, which can influence its reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
92316-33-1 |
|---|---|
分子式 |
C11H14BrNO |
分子量 |
256.14 g/mol |
IUPAC名 |
4-(3-bromophenyl)piperidin-4-ol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 |
InChIキー |
SAYLAYXYGATQEB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(C2=CC(=CC=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


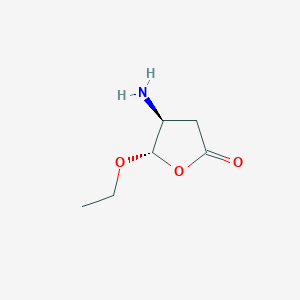
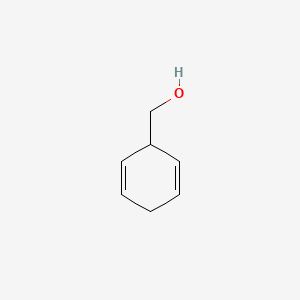
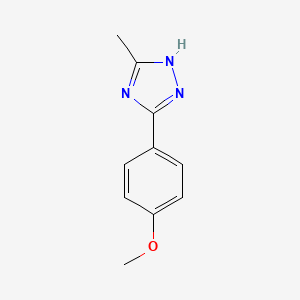
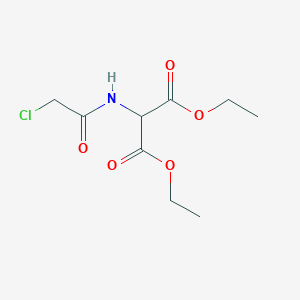

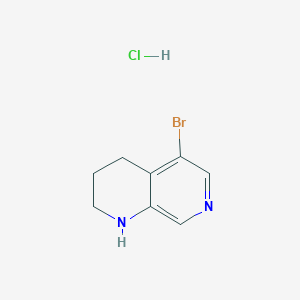
![7-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B8773964.png)
